molecular formula C6H2ClF3N2O4S B15252665 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride

2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride

Cat. No.: B15252665
M. Wt: 290.61 g/mol
InChI Key: SEGZVRDFQDNBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of difluoromethyl, fluoro, nitro, and sulfonyl chloride functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Fluorination: Introduction of the fluoro group at the desired position.

    Difluoromethylation: Addition of the difluoromethyl group.

    Sulfonylation: Introduction of the sulfonyl chloride group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. For example, the difluoromethylation step may involve the use of difluoromethylating agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can yield amino-substituted pyridine derivatives.

Scientific Research Applications

2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride depends on its specific application and the target molecule

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with difluoromethyl, fluoro, nitro, and sulfonyl chloride functional groups. Examples include:

  • 2-(Difluoromethyl)-5-nitropyridine-3-sulfonyl chloride
  • 2-(Difluoromethyl)-6-fluoro-4-nitropyridine-3-sulfonyl chloride
  • 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-4-sulfonyl chloride

Uniqueness

The uniqueness of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride lies in its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .

Properties

Molecular Formula

C6H2ClF3N2O4S

Molecular Weight

290.61 g/mol

IUPAC Name

2-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H2ClF3N2O4S/c7-17(15,16)3-1-2(12(13)14)6(10)11-4(3)5(8)9/h1,5H

InChI Key

SEGZVRDFQDNBTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1S(=O)(=O)Cl)C(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.